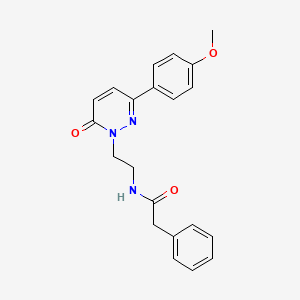![molecular formula C20H23N3O2 B2977355 N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide CAS No. 1252567-40-0](/img/structure/B2977355.png)
N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a cyanomethyl group (-CH2CN), a cyclopropyl group (a three-membered carbon ring), a phenylpropenoyl group (a six-membered carbon ring attached to a propenoyl group), and a piperidine-4-carboxamide group (a six-membered ring containing one nitrogen atom and a carboxamide group). These functional groups suggest that this compound could have interesting chemical properties and potential applications .
Applications De Recherche Scientifique
Analytical Profiling in Psychoactive Substance Analysis
One of the significant applications of compounds structurally related to N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide lies in the analytical profiling of psychoactive substances. Studies have focused on characterizing such compounds using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methodologies are essential in identifying and quantifying psychoactive substances in biological matrices such as blood, urine, and vitreous humor, thereby contributing to forensic toxicology and pharmacological research (De Paoli et al., 2013).
Synthesis of Heterocycles
This compound derivatives have been used in the synthesis of heterocyclic compounds. These synthesized compounds hold potential in various fields, including pharmaceuticals and agriculture. For instance, certain derivatives have been created through the aminomethylation process, leading to the production of carboxamides with potential therapeutic applications (Dotsenko et al., 2012).
Development of Antidementia Agents
Some derivatives of this compound have been investigated for their anti-acetylcholinesterase activity, which is crucial in the treatment of dementia. These studies have led to the identification of compounds that show promising inhibitory effects on acetylcholinesterase, thus potentially contributing to the development of antidementia medications (Sugimoto et al., 1990).
PET Imaging in Neuroinflammation
In the field of neurology, certain piperidine derivatives structurally related to this compound have been utilized in PET (Positron Emission Tomography) imaging for studying neuroinflammation. These compounds are used as radiotracers specific to certain receptors in the brain, aiding in the noninvasive study of neuroinflammatory diseases and the development of related therapeutics (Horti et al., 2019).
Antimicrobial Activities
Research has also been conducted on synthesizing new derivatives of this compound to evaluate their antimicrobial properties. These studies focus on the potential of these compounds in fighting various bacterial infections, thus contributing to the development of new antibiotics (Akbari & Shah, 2019).
Cytotoxicity and Anticancer Research
Compounds with structural similarities to this compound have been synthesized and evaluated for their cytotoxic properties. This research is significant in the context of cancer therapy, as these compounds may serve as a basis for developing new anticancer agents (Dimmock et al., 1998).
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c21-12-15-23(18-7-8-18)20(25)17-10-13-22(14-11-17)19(24)9-6-16-4-2-1-3-5-16/h1-6,9,17-18H,7-8,10-11,13-15H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSJFFTWGNLURH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC#N)C(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-fluorophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977272.png)
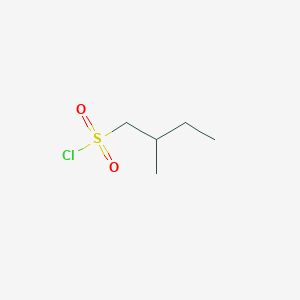
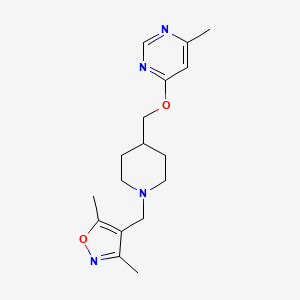
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2977278.png)
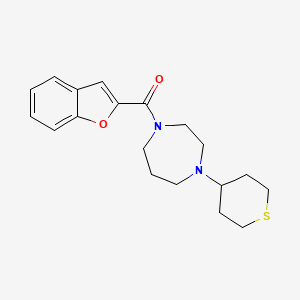
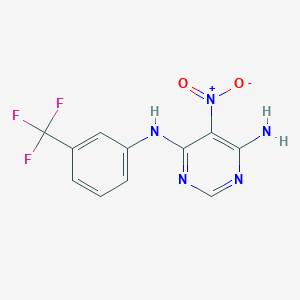
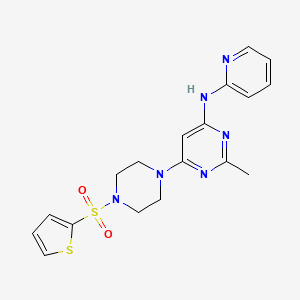
![9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2977282.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2977283.png)
![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2977285.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2977288.png)
![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)

